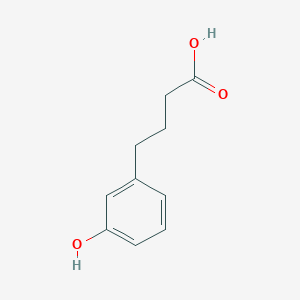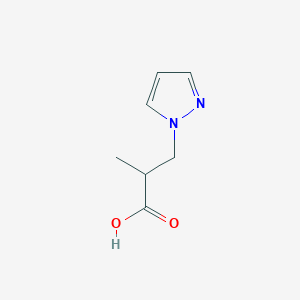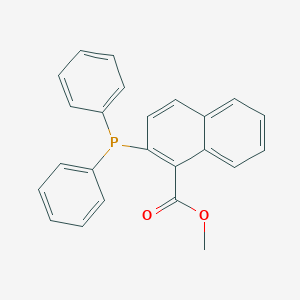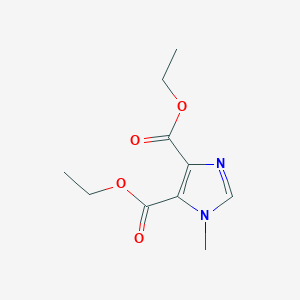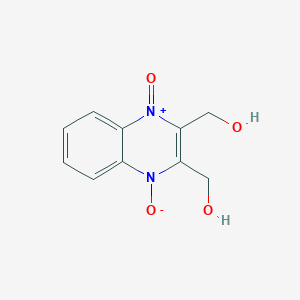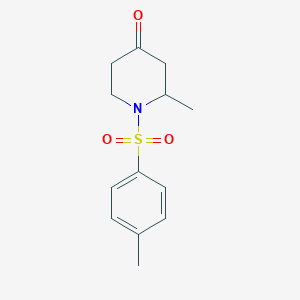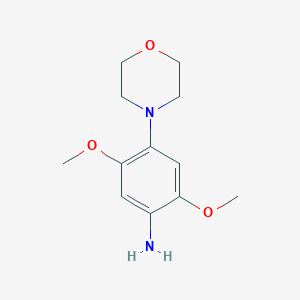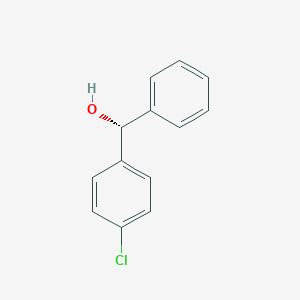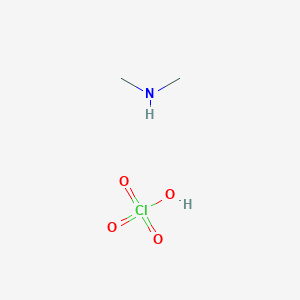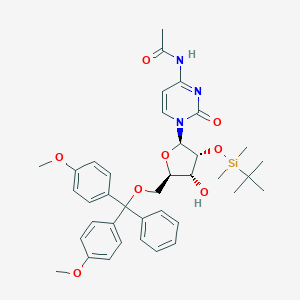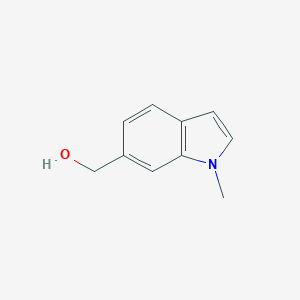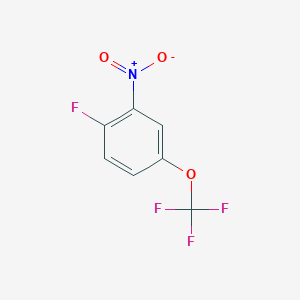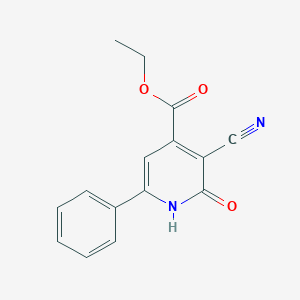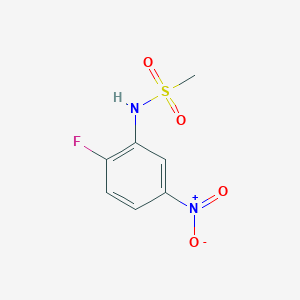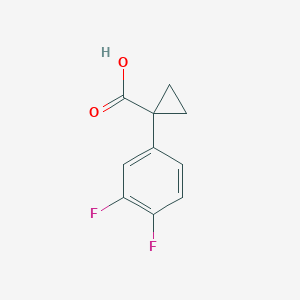
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Descripción general
Descripción
“1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H8F2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reduction of a keto group to yield 2-chloro-1-(3,4-difluorophenyl)ethanol, which is then reacted with triethylphosphoacetate in the presence of sodium hydride in toluene to produce trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate . Another method involves an enzymatic process that simplifies the original process operation and reduces the safety risk .Molecular Structure Analysis
The molecular structure of “1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a 3,4-difluorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.17 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 198.04923582 g/mol . It has a topological polar surface area of 37.3 Ų .Aplicaciones Científicas De Investigación
Biotechnologically Relevant Enzymes and Proteins
- Application Summary: The compound is used in the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol (S-CFPL), an intermediate for the drug ticagrelor . This process is an alternative to chemical approaches, offering excellent chemo-, regio-, and enantio-selectivity, high productivity, and eco-friendliness .
- Methods of Application: The process involves the use of ketoreductases from Chryseobacterium sp. CA49. Single mutations of ketoreductase ChKRED20 were found to significantly increase activity. The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times that of the wild-type .
- Results: The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 hours, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
Preparation of Cell Penetrant Legumain Inhibitor
- Application Summary: This compound is used in the preparation of a potent cell penetrant Legumain inhibitor . Legumain is a type of protease, an enzyme that breaks down proteins, and inhibitors of this enzyme have potential applications in cancer therapy .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical synthesis in a laboratory setting .
- Results: The results or outcomes of this application are not specified in the source .
Synthesis of trans-(1ft,2ft)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide
- Application Summary: The compound is used in the synthesis of trans-(1ft,2ft)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide . This compound could potentially be used in the development of pharmaceuticals .
- Methods of Application: The carboxylic acid is converted to trans-(1ft,2ft)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide using aqueous hydroxylamine solution. This is then mixed with pyridine and acetic anhydride .
- Results: The results or outcomes of this application are not specified in the source .
Preparation of Dichloro (p- cymene)ruthenium (II) Dimer
- Application Summary: This compound is used in the preparation of dichloro (p- cymene)ruthenium (II) dimer . This compound could potentially be used in the development of pharmaceuticals .
- Methods of Application: The obtained intermediate is then added to dichloro (p- cymene)ruthenium (II) dimer and (S,S)-2,6-bis (4-isopropyl-2-oxazolin-2-yl)pyridine, which is followed by addition of ethyl diazoacetate to yield ethyl trans-^ fl,2fl)-2- (3,4-difluorophenyl)-1 - cyclopropane-carboxylate, which is converted to trans-^ fl,2/7)-2- (3,4-difluorophenyl)-1 - cyclopropane-carboxylic acid by hydrolysis in the presence of sodium hydroxide and methanol .
- Results: The results or outcomes of this application are not specified in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUXTEWDOBYESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235318 | |
| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
186347-67-1 | |
| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186347-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



